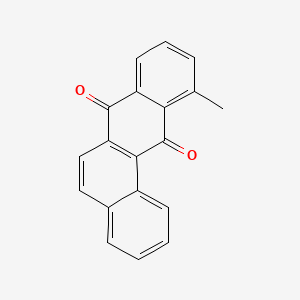

11-Methyltetraphene-7,12-dione

Description

Overview of Polycyclic Aromatic Quinones in Organic Chemistry

Polycyclic aromatic quinones are characterized by a polycyclic aromatic framework fused to a quinone moiety, which is a cyclic diketone. beilstein-journals.org This structural feature imparts distinct physical and chemical properties, making them valuable building blocks in synthetic organic chemistry and subjects of study in medicinal and materials science. beilstein-journals.orgthieme-connect.de PAQs can exist as either ortho-quinones or para-quinones, with the para-isomers generally being more stable. beilstein-journals.org Their synthesis is a key area of research, with methods including the oxidation of polycyclic aromatic phenols (PAPs) and other approaches. beilstein-journals.orgunit.no The electrochemical oxidation of PAPs has emerged as a greener alternative to traditional chemical oxidants. beilstein-journals.org The reactivity of PAQs is a subject of intense investigation, particularly their role as electrophilic Michael acceptors and their redox-active nature. nih.gov

Historical Development and Research Trajectory of Tetraphene-7,12-dione Chemistry

The core structure, tetraphene, also known as benz[a]anthracene, is a four-ring polycyclic aromatic hydrocarbon. ebi.ac.ukchemspider.com Its dione (B5365651) derivative, tetraphene-7,12-dione, has been a subject of chemical synthesis and investigation for a considerable time. Early methods for the synthesis of PAQs, including tetraphene-7,12-diones, often involved multi-step processes. acs.org More recent research has focused on developing more efficient and divergent synthetic routes. For instance, a method for the synthesis of tetraphene-7,12-diones through the oxidative reorganization of cyclobutene-fused naphthalen-1-ones has been reported. rsc.org This approach allows for the controlled formation of the tetraphene-7,12-dione core. rsc.org The synthesis of substituted tetraphene-7,12-diones, including those with methyl and phenyl groups, has also been explored, expanding the chemical space of this class of compounds. rsc.org

Positioning of 11-Methyltetraphene-7,12-dione within Current Chemical Research Paradigms

This compound is a specific derivative within the broader family of tetraphene-7,12-diones. Its CAS Registry Number is 60184-76-1. epa.gov The presence of the methyl group at the 11-position influences its electronic and steric properties compared to the parent tetraphene-7,12-dione. Research into methylated PAHs and their quinone derivatives is significant, as methylation can alter the biological activity and chemical reactivity of the parent compound. nih.gov The study of specific isomers like this compound is crucial for understanding structure-activity relationships within the broader class of PAQs. While specific research exclusively focused on this compound is not extensively documented in the provided results, its existence and the study of related methylated and substituted tetraphene-7,12-diones indicate its relevance in the ongoing exploration of polycyclic aromatic compounds. epa.gov

Interactive Data Table: Properties of Tetraphene-7,12-dione and its Derivatives

| Compound Name | Molecular Formula | CAS Registry Number |

| Tetraphene-7,12-dione | C18H10O2 | 2498-66-0 chemspider.comepa.gov |

| 1-Methyltetraphene-7,12-dione | Not specified | Not specified |

| 2-Methyltetraphene-7,12-dione | Not specified | 58024-07-0 epa.gov |

| 5-Methyltetraphene-7,12-dione | Not specified | 58024-08-1 epa.gov |

| This compound | Not specified | 60184-76-1 epa.gov |

| 5-Phenyltetraphene-7,12-dione | Not specified | 54988-91-9 |

| 5-Bromo-2-methyltetraphene-7,12-dione | C19H11BrO2 | 62487-33-6 |

Structure

3D Structure

Properties

CAS No. |

60184-76-1 |

|---|---|

Molecular Formula |

C19H12O2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

11-methylbenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C19H12O2/c1-11-5-4-8-14-16(11)19(21)17-13-7-3-2-6-12(13)9-10-15(17)18(14)20/h2-10H,1H3 |

InChI Key |

QUGGTIZGUJWIRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 11 Methyltetraphene 7,12 Dione and Its Analogues

Strategies for the Construction of the Tetraphene Core

The formation of the four-ring tetraphene system is the central challenge in synthesizing 11-Methyltetraphene-7,12-dione and related compounds. This is achieved through various synthetic strategies, primarily involving ring-closing reactions for polycyclic assembly and intermolecular coupling to build necessary precursors.

Ring-Closing Reactions for Polycyclic Assembly

Ring-closing reactions are fundamental to building the intricate architecture of PAHs. These methods involve intramolecular bond formations that cyclize a precursor molecule to generate the fused ring system.

Carbonyl-olefin metathesis is a powerful reaction that formally exchanges the fragments of an alkene and a carbonyl group by breaking and reforming carbon-carbon and carbon-oxygen double bonds. wikipedia.org This strategy offers a novel way to construct cyclic and polycyclic systems. While specific applications to this compound are not detailed in the literature, the principles of this methodology are applicable to the synthesis of complex PAHs.

The reaction can be promoted through several pathways, including photochemical [2+2] cycloadditions (the Paternò-Büchi reaction) followed by thermal or acidic fragmentation of the resulting oxetane (B1205548) intermediate. wikipedia.orgnih.gov More advanced methods utilize metal catalysts to mediate the transformation. For instance, iron(III)-catalyzed protocols have been developed for carbonyl-olefin metathesis, providing an operationally simple and regioselective approach to PAHs. nih.gov These reactions are thought to proceed through the formation of an oxetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the final products. nih.gov

Catalytic carbonyl-olefin metathesis can be classified into different types, including ring-closing, ring-opening, and intermolecular transformations, showcasing its versatility in organic synthesis. nih.govrsc.org

Table 1: Overview of Carbonyl-Olefin Metathesis Strategies

| Metathesis Type | Description | Catalyst/Conditions | Key Intermediates |

| Photochemical | Two-step process involving [2+2] cycloaddition followed by fragmentation. nih.gov | UV light, then acid or heat | Oxetane |

| Metal-Mediated | Stoichiometric reaction involving a metal alkylidene complex. wikipedia.orgmdpi.com | Molybdenum or Tungsten complexes | Metal alkylidene, Metal-oxo species |

| Lewis Acid-Catalyzed | Lewis acid activates the carbonyl for cycloaddition with an alkene. nih.gov | FeCl₃, other Lewis acids | Oxetane |

| Organocatalyzed | Utilizes organocatalysts like hydrazines for [3+2] cycloaddition paradigms. nih.gov | Hydrazines | Hydrazonium intermediate |

Intramolecular cyclization reactions, particularly Friedel-Crafts-type reactions, are a cornerstone in the synthesis of polycyclic aromatic systems. nih.gov These reactions involve an electrophilic aromatic substitution where an aryl ring attacks a tethered electrophile (an alkyl or acyl group) to form a new ring.

In the context of synthesizing tetraphene-like structures, a common strategy involves the acid-catalyzed cyclization of a suitably substituted precursor. For example, a carboxylic acid derivative can be converted to an acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form a new six-membered ring containing a ketone—a key feature of the dione (B5365651) structure in the target molecule. nih.govarkat-usa.org Various Lewis acids (e.g., AlCl₃, BF₃·Et₂O) or Brønsted acids (e.g., polyphosphoric acid) can be used to catalyze this transformation. researchgate.net

Cascade reactions that combine multiple bond-forming events in a single operation, such as a Prins/Friedel-Crafts cyclization, have also been developed to expediently construct complex polycyclic frameworks. researchgate.netnih.gov In such a sequence, an initial cyclization generates a reactive intermediate, like a carbenium ion, which is then trapped by an intramolecular Friedel-Crafts alkylation to complete the polycyclic system. researchgate.netnih.gov While these specific examples may produce related structures like tetralins, the underlying principles are directly applicable to the synthesis of the tetraphene core. nih.gov

Platinum complexes are known to catalyze a variety of organic transformations, although their application in homogeneous catalysis is less common than that of palladium. mit.edu However, platinum's unique reactivity, particularly in C-H activation, makes it a candidate for mediating annulation reactions to build polycyclic systems. While specific examples of Platinum(II)-mediated annulations for the direct synthesis of the tetraphene core are not prevalent in the reviewed literature, related platinum-catalyzed reactions are well-documented.

Platinum(II) complexes can be used in coordination-driven self-assembly to create metallacycles, demonstrating their ability to orchestrate the formation of complex molecular architectures. rsc.org The synthesis of various organoplatinum compounds, including Platinum(II) and Platinum(IV) complexes, is an active area of research. researchgate.netnih.gov The principles of C-H activation and annulation catalyzed by transition metals suggest that a properly designed precursor could undergo a Platinum(II)-mediated intramolecular cyclization to form the fused aromatic rings of a tetraphene system.

Intermolecular Coupling Strategies

Intermolecular coupling reactions are essential for assembling the complex precursors required for subsequent cyclization steps. These methods create carbon-carbon bonds between smaller, more readily available molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds in modern organic synthesis. libretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly prominent and widely used in the synthesis of biaryls and other conjugated systems that serve as precursors to PAHs. libretexts.orgmpg.de

The synthesis of a tetraphene core often begins with the construction of a complex biphenyl (B1667301) or terphenyl system. For instance, a Suzuki-Miyaura reaction could be used to couple a substituted bromobenzene (B47551) with a naphthaleneboronic acid derivative, or vice versa, to create the basic carbon skeleton. mpg.deacs.org Subsequent functionalization and an intramolecular cyclization (like a Friedel-Crafts reaction or a Scholl reaction) would then yield the final tetraphene ring system. mpg.de

The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be present in the coupling partners, enabling the synthesis of highly tailored precursors. ntnu.no Reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for specific substrates. ntnu.no This modular approach allows for the strategic placement of substituents, such as the methyl group in this compound, on the precursor fragments before the final ring-forming steps. researchgate.net

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

| Reaction Name | Coupling Partners | Catalyst System | Typical Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) + Organohalide/Triflate | Pd(0) complex, Base | Aryl-Aryl, Aryl-Vinyl |

| Mizoroki-Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd(0) complex, Base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Base | Aryl-Alkynyl |

| Buchwald-Hartwig Amination | Amine + Aryl/Vinyl Halide | Pd(0) complex, Base | Aryl-Nitrogen |

Diels-Alder Cycloadditions for Aromatic Ring Formation

The Diels-Alder reaction, a cornerstone of cyclic and polycyclic compound synthesis, offers a powerful method for constructing the tetraphene skeleton. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. mdpi.comyoutube.comkhanacademy.org Its efficiency and stereospecificity make it a favored strategy for assembling complex aromatic frameworks. umkc.edu The reaction is typically thermally promoted and irreversible when a small molecule, such as carbon monoxide or sulfur dioxide, is extruded from the initial adduct, driving the reaction toward the stable aromatic product. youtube.comumkc.edu

In the context of synthesizing tetraphene precursors, a plausible approach involves the reaction of a diene, which can be generated in situ, with a suitable dienophile like an activated alkene or alkyne. youtube.comyoutube.com For instance, a substituted naphthalene (B1677914) or a related structure could be elaborated to contain a diene system, which can then undergo cycloaddition with a dienophile to build the additional rings required for the tetraphene core. The reaction's favorability increases when the diene is electron-rich and the dienophile is electron-poor. khanacademy.orgyoutube.com

| Component | Description | Role in Tetraphene Synthesis | Reference |

|---|---|---|---|

| Diene | A 4π-electron system with two conjugated double bonds. Must be able to adopt an s-cis conformation. | Forms one part of the new six-membered ring, often derived from a pre-existing aromatic core. | youtube.com |

| Dienophile | A 2π-electron system, typically an alkene or alkyne. Often contains electron-withdrawing groups to enhance reactivity. | Provides the other two carbon atoms for the new ring, completing the annulation to form the polycyclic structure. | khanacademy.org |

| Conditions | Often requires heat to overcome the activation energy. Can be catalyzed by Lewis acids. | Thermal conditions are common to drive the cycloaddition and subsequent aromatization steps. | khanacademy.org |

| Outcome | Formation of a new six-membered ring, creating a more complex polycyclic aromatic hydrocarbon (PAH). | A key step in building the tetracyclic tetraphene framework from smaller aromatic precursors. | mdpi.com |

Oxidative Transformations to the Quinone System

Once the carbon skeleton of 11-methyltetraphene is assembled, the introduction of the 7,12-dione functionality is accomplished through oxidation. This transformation is critical and can be achieved through various methods, ranging from direct, powerful oxidation to more subtle and selective approaches.

Direct Oxidation of Precursors (e.g., Anthracenes)

The direct oxidation of a polycyclic aromatic hydrocarbon precursor is a common and straightforward method for synthesizing the corresponding quinone. The oxidation of anthracene (B1667546) to anthraquinone (B42736) serves as a classic and highly relevant analogue for this process. researchgate.net This transformation typically requires strong oxidizing agents and can be performed using various protocols, including gas-phase oxidation, which is an attractive method for industrial production due to its use of inexpensive oxidants like air or oxygen. researchgate.net

In a laboratory setting, precursors can be oxidized using reagents like chromium trioxide in acetic acid. More modern methods employ photocatalytic systems, such as an Fe(III)-porphyrin derivative that generates hydroxyl radicals under visible light to carry out the oxidation selectively. mdpi.com These methods convert the electron-rich central ring of the PAH into the corresponding dione.

| Oxidant/System | Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Oxygen/Air | High temperature, gas-phase, often with a catalyst. | Cost-effective and environmentally friendly; suitable for large-scale synthesis. | researchgate.net |

| tert-Butylhydroperoxide (TBHP) | In solution, often with a metal catalyst (e.g., RhCl(PPh₃)₃). | Provides high yields for the liquid-phase transformation. | researchgate.net |

| Fe(III)-Porphyrin/H₂O₂ | Visible light irradiation, nitrogen atmosphere. | A photocatalytic method that proceeds via hydroxyl radical generation, offering selective oxidation. | mdpi.com |

Selective Oxidation Using Specific Reagents and Conditions

For substrates with sensitive functional groups or where regioselectivity is a concern, a range of milder and more selective oxidizing agents are employed. These reagents are particularly useful in the synthesis of complex polycyclic aromatic quinones (PAQs) from their corresponding polycyclic aromatic phenol (B47542) (PAP) precursors. nih.govnih.gov

Hypervalent iodine reagents are notably effective. For example, o-iodoxybenzoic acid (IBX) typically oxidizes PAPs to the corresponding ortho-quinones with high specificity. nih.govntnu.no In contrast, bis(trifluoro-acetoxy)iodobenzene (BTI) generally yields para-quinones where structurally possible. nih.govnih.gov The choice between these reagents allows for controlled, regio-selective synthesis. nih.gov

Fremy's salt (potassium nitrosodisulfonate) is another widely used reagent for oxidizing phenols to quinones, although it can sometimes lead to mixtures of ortho and para isomers. nih.govrsc.org A greener and highly controllable alternative is electrochemical oxidation, where an electric current replaces chemical oxidants, minimizing waste and enhancing safety. nih.govbeilstein-journals.org This method can be tuned to produce specific quinone isomers based on the position of a directing hydroxyl group on the starting material. nih.govntnu.no

| Reagent | Typical Substrate | Product Selectivity | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| IBX (o-Iodoxybenzoic acid) | Polycyclic Aromatic Phenols (PAPs) | ortho-Quinone | High regioselectivity, mild conditions. | Stoichiometric waste. | nih.govntnu.no |

| BTI (Bis(trifluoroacetoxy)iodobenzene) | Polycyclic Aromatic Phenols (PAPs) | para-Quinone (if possible) | Complementary selectivity to IBX. | Stoichiometric waste. | nih.govnih.gov |

| Fremy's Salt ((KSO₃)₂NO) | Phenols | para- or ortho-Quinone | Commonly used oxidant. | Requires aqueous media; can yield mixtures. | nih.govrsc.org |

| Electrochemical Oxidation | Polycyclic Aromatic Phenols (PAPs) | Controlled by substrate and conditions (often para-selective) | Green (no chemical oxidant), highly controllable, sustainable. | Requires specialized equipment (flow cell). | nih.govntnu.nobeilstein-journals.org |

Functional Group Interconversions and Advanced Synthetic Routes

Beyond the direct construction and oxidation of the tetraphene core, more intricate strategies involving functional group manipulations and the derivatization of existing scaffolds provide alternative pathways to the target molecule and its analogues.

Demethylative Lactonization Strategies

Demethylative lactonization represents a sophisticated synthetic strategy that involves the transformation of a methyl group and an adjacent methoxy (B1213986) group on an aromatic ring into a fused lactone ring. This process typically proceeds through oxidation of the methyl group to a carboxylic acid, followed by cleavage of the neighboring ether (demethylation) to unmask a phenol, which then undergoes intramolecular esterification to form the lactone. While this strategy is valuable in natural product synthesis, its application specifically for the synthesis of this compound or its close analogues is not prominently documented in the surveyed chemical literature. The successful implementation of such a route would depend on the development of highly selective reagents capable of differentiating between the target methyl group and other positions on the sensitive tetraphene scaffold, as well as conditions for the subsequent cyclization.

Derivatization from Related Tetraphene Scaffolds

An alternative to building the molecule from the ground up is to modify a pre-existing tetraphene scaffold through late-stage functionalization. This approach is powerful for creating structural diversity and accessing derivatives that may be difficult to synthesize directly. bohrium.com For instance, an unfunctionalized tetraphene core could undergo regioselective halogenation, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) to introduce the C11-methyl group. nih.gov Subsequent oxidation would then yield the final dione product.

Advanced methods for constructing the core itself, such as annulative π-extension (APEX), allow for the systematic growth of PAHs from smaller, readily available aromatic compounds. nih.gov This strategy involves a dearomative cycloaddition followed by an annulative diarylation, providing access to complex nanographene structures. nih.gov Such cutting-edge techniques could be envisioned for assembling the 11-methyltetraphene framework, which could then be converted to the target quinone.

| Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| Late-Stage Functionalization | Introduction of functional groups onto a pre-formed molecular scaffold. | Regioselective iodination of a tetraphene core, followed by cross-coupling to install the methyl group. | bohrium.com |

| Fragment Coupling and Cyclization | Assembling smaller aromatic fragments (e.g., via Suzuki coupling) to form a larger precursor, followed by oxidative cyclodehydrogenation. | Coupling of substituted naphthalene and benzene (B151609) derivatives to build the tetraphene skeleton before oxidation. | nih.gov |

| Annulative π-Extension (APEX) | A dearomative annulation method for extending the π-system of PAHs. | Systematic, regioselective construction of the tetraphene core from smaller PAHs like phenanthrene. | nih.gov |

Chemical Reactivity and Transformation Studies of 11 Methyltetraphene 7,12 Dione

Reactivity at the Methyl Substituent

Selective Functionalization and Derivatization Strategies

Information on specific methods for the selective functionalization or derivatization of 11-Methyltetraphene-7,12-dione is not available in the current scientific literature.

Unanticipated Reaction Outcomes and Mechanistic Investigations

There are no documented instances of unanticipated reaction outcomes or detailed mechanistic investigations concerning this compound in published scientific research.

This report underscores a gap in the current chemical literature and highlights an opportunity for future research to explore the synthesis and reactivity of this and other specifically substituted tetraphene-7,12-diones.

Advanced Spectroscopic and Structural Elucidation Techniques for 11 Methyltetraphene 7,12 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within a molecule can be established.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration). For a derivative of 11-Methyltetraphene-7,12-dione, the ¹H NMR spectrum displays characteristic signals for aromatic protons, as well as for substituents such as methyl and methoxy (B1213986) groups. For instance, in a related compound, aromatic protons appear as doublets in the downfield region (around δ 7.5-8.5 ppm), indicative of ortho-coupling. Methyl protons typically appear as singlets in the upfield region (around δ 2.4 ppm).

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. In the tetraphene-dione core, the carbonyl carbons of the quinone moiety are typically observed at highly deshielded chemical shifts (e.g., δ 182-188 ppm). Aromatic carbons resonate in the range of δ 110-150 ppm, while methyl carbons are found in the more shielded region of the spectrum (e.g., δ 16-22 ppm).

Table 1: Representative ¹H and ¹³C NMR Data for a Tetraphene-7,12-dione Derivative

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 133.0 | 8.16 (d, 8.0) |

| 2 | 128.0 | 7.48 (d, 8.0) |

| 4-OCH₃ | 62.1 | 3.88 (s) |

| 5 | 125.0 | 8.52 (s) |

| 6 | 182.3 | - |

| 7 | 135.0 | 8.24 (d, 7.8) |

| 8 | 129.0 | 7.58 (d, 7.8) |

| 10 | 120.0 | 8.15 (s) |

| 11 | 188.0 | - |

| 12-OH | - | 14.50 (s) |

| C-13 (CH₃) | 16.6 | 2.42 (s) |

Note: Data is for a representative derivative, 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, as a model for this class of compounds.

Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the context of the tetraphene-dione skeleton, COSY is instrumental in identifying adjacent protons in the aromatic rings. For example, a cross-peak between two aromatic protons confirms their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For instance, correlations from methyl protons to aromatic carbons can help to place the methyl group on the aromatic ring. Similarly, correlations from aromatic protons to the carbonyl carbons can confirm the structure of the quinone system. Key HMBC correlations for a derivative include those from specific protons to carbonyl carbons and other quaternary carbons, which helps in piecing together the entire molecular framework. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of a compound. For a derivative of this compound, HRMS can distinguish its molecular formula from other formulas with the same nominal mass. For example, an [M+H]⁺ peak at m/z 333.1118 was used to establish the molecular formula of a related compound as C₂₁H₁₆O₄. mdpi.com This high level of accuracy is essential for confirming the identity of a newly synthesized or isolated compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides insights into the electronic structure of the compound, particularly the extent of conjugation. Polycyclic aromatic quinones, such as this compound, have extended π-systems that give rise to characteristic absorption bands in the UV-Vis spectrum. A typical spectrum for a highly conjugated system will show a broad peak at a longer wavelength (e.g., 450 nm) corresponding to the n-π* transition, and a stronger peak at a shorter wavelength (e.g., 259 nm) corresponding to the π-π* transition. mdpi.com The position and intensity of these absorption bands are sensitive to the specific substitution pattern on the tetraphene-dione core.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Table 2: Representative Crystallographic Data for a Tetraphene-7,12-dione Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₆O₄ |

| Molecular Weight | 332.34 |

| Crystal System | Monoclinic |

| Space Group | Cc (9) |

| a (Å) | 27.5410 (14) |

| b (Å) | 4.0128 (2) |

| c (Å) | 27.9199 (16) |

| β (°) | 92.829 (5) |

| Volume (ų) | 3081.9 (3) |

| Z | 8 |

Note: Data is for a representative derivative, 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione, as a model for this class of compounds. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the characteristic functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique fingerprint of the compound. For this compound, the IR spectrum is distinguished by absorption bands corresponding to its core functional groups: the carbonyl (C=O) groups of the dione (B5365651), the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds of the tetraphene structure, and the carbon-hydrogen (C-H) bonds of the methyl substituent.

The analysis of the IR spectrum of this compound can be effectively understood by considering the spectral features of its parent compound, tetraphene-7,12-dione (also known as benz[a]anthracene-7,12-dione), and the additional vibrational modes introduced by the methyl group.

Key Absorption Bands in the IR Spectrum of this compound:

The following table details the expected characteristic absorption bands for this compound based on the known spectral data of analogous compounds and the established ranges for specific functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H Stretching | Aromatic C-H | Medium to Weak |

| 2960-2850 | C-H Stretching | Methyl (CH₃) | Medium to Weak |

| 1680-1660 | C=O Stretching | Ketone (dione) | Strong |

| 1600-1450 | C=C Stretching | Aromatic Ring | Medium |

| 1470-1430 | C-H Bending (asymmetric) | Methyl (CH₃) | Medium |

| 1390-1370 | C-H Bending (symmetric) | Methyl (CH₃) | Medium |

| 900-675 | C-H Bending (out-of-plane) | Aromatic C-H | Strong |

Detailed Research Findings:

Carbonyl Group (C=O) Vibrations: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the two carbonyl groups. For conjugated quinone systems like this, the C=O stretching frequency is typically observed in the range of 1680-1660 cm⁻¹. The conjugation with the extensive aromatic system of the tetraphene core slightly lowers the frequency compared to that of a simple aliphatic ketone. This intense band is a definitive indicator of the dione functionality.

Aromatic C-H and C=C Vibrations: The tetraphene backbone gives rise to several characteristic absorption bands. The stretching vibrations of the aromatic C-H bonds are expected to appear in the region of 3100-3000 cm⁻¹. Multiple weak to medium bands are often observed in this region. The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium-intensity bands in the 1600-1450 cm⁻¹ range. Additionally, strong absorptions due to out-of-plane bending of the aromatic C-H bonds are characteristic and appear in the fingerprint region between 900 cm⁻¹ and 675 cm⁻¹.

Methyl Group (CH₃) Vibrations: The presence of the methyl group at the 11-position introduces specific vibrational modes. The C-H stretching vibrations of the methyl group are anticipated in the 2960-2850 cm⁻¹ region. Furthermore, characteristic C-H bending vibrations for the methyl group are expected. The asymmetric bending mode typically appears around 1470-1430 cm⁻¹, while the symmetric bending (or "umbrella") mode is found near 1390-1370 cm⁻¹. These absorptions, when observed, provide clear evidence for the methyl substituent on the aromatic framework.

Theoretical and Computational Investigations of 11 Methyltetraphene 7,12 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine key electronic properties of 11-Methyltetraphene-7,12-dione. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's reactivity, kinetic stability, and its potential applications in materials science and electronics.

Furthermore, quantum chemical calculations can be used to determine the molecule's thermodynamic stability by calculating its enthalpy of formation and Gibbs free energy. These energetic parameters are vital for understanding its behavior in chemical reactions and its potential for synthesis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis of this compound would involve identifying its most stable geometric arrangements (conformers) and the energy barriers between them. This can be achieved through systematic scanning of potential energy surfaces or through more dynamic approaches.

Molecular dynamics (MD) simulations, for instance, could provide a time-resolved view of the molecule's structural fluctuations. By simulating the motion of atoms over time, MD can reveal the accessible conformations of this compound in various environments, such as in solution or in a solid state. This information is critical for understanding how the molecule interacts with its surroundings and for predicting its physical properties.

Elucidation of Reaction Mechanisms through Computational Studies

Computational studies are invaluable for mapping out the intricate pathways of chemical reactions. For this compound, this could involve investigating its potential synthetic routes or its degradation pathways. By calculating the energies of reactants, products, and transition states, computational chemists can construct detailed reaction energy profiles.

These profiles provide a step-by-step understanding of the reaction mechanism, identifying the rate-determining steps and any intermediate species. This knowledge is not only of fundamental academic interest but also has practical implications for optimizing reaction conditions and designing more efficient synthetic strategies.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the molecule's electronic absorption spectrum, providing insights into its color and its interaction with light.

Similarly, calculations can predict its vibrational spectra (infrared and Raman), which are unique fingerprints of the molecule's structure and bonding. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, aiding in the structural elucidation of the compound. The close agreement between predicted and experimental spectra would serve as a strong validation of the computational models used.

Exploration of 11 Methyltetraphene 7,12 Dione As a Synthetic Intermediate and Scaffold in Academic Research

Precursor in the Synthesis of Complex Natural Products and Analogues

There is no direct evidence found in the searched literature to suggest that 11-Methyltetraphene-7,12-dione is a precursor in the synthesis of complex natural products.

While angucycline antibiotics feature complex polycyclic frameworks, and their synthesis often involves intricate strategies with various intermediates, a specific role for this compound in these pathways is not documented in the available research. The synthesis of angucycline-type antibiotics is a field of active research, but the focus has been on other precursors and synthetic routes.

The development of synthetic strategies for biologically relevant scaffolds is a cornerstone of medicinal chemistry. Polycyclic aromatic compounds, including various dione (B5365651) derivatives, are often explored for their potential as foundational structures for new therapeutic agents. However, no specific synthetic strategies employing this compound for the creation of biologically relevant scaffolds have been identified.

Applications in Advanced Materials Science

The potential applications of this compound in advanced materials science remain speculative due to the lack of dedicated research.

Organic electroluminescent devices (OLEDs) often utilize polycyclic aromatic hydrocarbons for their unique electronic and photophysical properties. While related quinone and phenazine-containing monomers have been investigated for such applications, there is no specific mention of this compound being used or studied in the context of OLEDs.

The structural characteristics of tetraphene-diones suggest potential as building blocks for optoelectronic materials and sensors. The extended π-system and the presence of carbonyl groups could, in theory, be exploited for creating materials with interesting photophysical properties. However, without experimental data on this compound, this remains a hypothetical application.

Development of Novel Chemical Reagents and Research Probes

The development of novel chemical reagents and research probes is a continuous effort in chemical biology and materials science. Substituted polycyclic aromatic compounds can sometimes serve as fluorescent probes or reactive intermediates. Nevertheless, there is no information to indicate that this compound has been developed or utilized as a novel chemical reagent or research probe.

Emerging Research Directions and Future Prospects in 11 Methyltetraphene 7,12 Dione Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Key areas of advancement include the utilization of transition-metal-catalyzed reactions, such as gold-catalyzed intramolecular [4+2] benzannulation, which has proven effective for the synthesis of related angucyclinones. Current time information in Aurangabad, IN. These methods often proceed under milder conditions and with higher selectivity than classical approaches. Furthermore, photoredox catalysis and electrochemical oxidation are being explored as powerful tools for the functionalization of quinones, offering green alternatives to conventional methods. chimia.ch The application of these technologies to the synthesis of 11-Methyltetraphene-7,12-dione could lead to more streamlined and environmentally friendly production processes.

Future research in this area will likely focus on the development of one-pot or tandem reaction sequences that minimize intermediate purification steps, thereby reducing solvent usage and waste generation. The exploration of bio-inspired synthetic strategies, mimicking the enzymatic pathways responsible for the formation of angucyclines in nature, also holds considerable promise for developing highly efficient and selective syntheses.

Advancements in Catalytic Transformations and Stereoselective Synthesis

The introduction of a methyl group onto the tetraphene-dione scaffold opens up possibilities for creating chiral derivatives with unique biological activities and material properties. This has spurred interest in the development of catalytic and stereoselective methods for the synthesis and functionalization of this compound. Asymmetric organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of complex molecules, including the core structures of angucyclinones. youtube.comau.dk The use of chiral secondary amines and other organocatalysts can facilitate highly stereoselective Michael additions and aldol (B89426) reactions, key steps in the construction of the polycyclic framework. researchgate.net

In addition to organocatalysis, transition-metal catalysis with chiral ligands offers another avenue for achieving high levels of stereocontrol. For instance, enantioselective Diels-Alder reactions, a cornerstone in the synthesis of cyclic compounds, can be effectively catalyzed by chiral Lewis acids. rsc.org The development of catalysts that can control the stereochemistry of reactions involving the tetraphene-dione core is a key objective.

Moreover, the field is witnessing a growing interest in chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis. The enzymes involved in the biosynthesis of angucyclines, such as ketoreductases and cyclases, exhibit remarkable regio- and stereoselectivity. researchgate.netnih.gov Harnessing these biocatalysts in the synthesis of this compound and its derivatives could provide access to novel stereoisomers that are difficult to obtain through traditional chemical methods.

Rational Design of Materials Incorporating the Tetraphene-Dione Scaffold

The rigid, planar, and electron-deficient nature of the tetraphene-dione core makes this compound an attractive building block for the rational design of novel functional materials. The extended π-system suggests potential applications in organic electronics, where such molecules can serve as p-type semiconductors in organic field-effect transistors (OFETs) and organic photodetectors. rsc.org The methyl group, while seemingly a minor addition, can significantly influence the solid-state packing and intermolecular interactions, which are critical for charge transport in these devices.

Furthermore, the ability to functionalize the tetraphene-dione scaffold opens up possibilities for creating liquid crystalline materials. rsc.orgrsc.orgresearchgate.net By attaching flexible alkyl chains to the rigid core, it may be possible to induce the formation of ordered mesophases, such as columnar or smectic phases, which are of interest for applications in displays and sensors. The self-assembly of these molecules into well-defined nanostructures is another exciting area of research, with potential applications in molecular electronics and nanotechnology. researchgate.netuky.edu

Computational modeling will play a crucial role in the rational design of these materials. By predicting the electronic properties, molecular packing, and self-assembly behavior of this compound and its derivatives, researchers can more efficiently identify promising candidates for specific applications.

Deeper Understanding of Mechanistic Pathways for Novel Chemical Transformations

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the development of novel chemical transformations and the optimization of existing synthetic routes. The Diels-Alder reaction, a key strategy for constructing the tetraphene framework, is a prime example where a detailed mechanistic understanding can lead to improved control over regioselectivity and stereoselectivity. youtube.comyoutube.comkhanacademy.orgyoutube.com Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition state geometries and activation energies of these reactions, guiding the design of more efficient catalysts and reaction conditions. rsc.org

The biosynthesis of angucyclines provides a rich source of inspiration for novel chemical transformations. The complex redox cascades and rearrangement reactions catalyzed by enzymes in these pathways highlight the potential for developing new synthetic methodologies. chimia.chresearchgate.netresearchgate.net Elucidating the mechanisms of these enzymatic transformations could pave the way for the development of biomimetic catalysts that can perform similar reactions with high efficiency and selectivity.

Future research will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, with advanced computational modeling to unravel the intricate mechanistic details of reactions involving the tetraphene-dione scaffold. This deeper understanding will not only facilitate the synthesis of this compound and its derivatives but also enable the discovery of entirely new chemical transformations and applications for this versatile class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.